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molecular formula C6H6ClNO B096853 3-Amino-4-chlorophenol CAS No. 16026-77-0

3-Amino-4-chlorophenol

Cat. No. B096853
M. Wt: 143.57 g/mol
InChI Key: FWUALUHYKLDYAN-UHFFFAOYSA-N
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Patent
US05789412

Procedure details

4-chloro-3-(4-methylpiperazin-1-yl)phenol Compound 14B is prepared according to the same procedure as 13A, using the following reactants: 14A (1.1 g, 10.1 mmol); 2-chloro-N-(2-chloroethyl)-N-methylethanamine hydrochloride (1.96 g, 10.1 mmol); sodium carbonate (535 mg, 5.05 mmol) in 1-butanol (40 ml).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
1.96 g
Type
reactant
Reaction Step Three
Quantity
535 mg
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]2[CH:9]=[C:10]([OH:14])[CH:11]=[CH:12][CH:13]=2)[CH2:4][CH2:3]1.[Cl:15]C1C=CC(O)=CC=1N.Cl.ClCCN(CCCl)C.C(=O)([O-])[O-].[Na+].[Na+]>C(O)CCC>[Cl:15][C:13]1[CH:12]=[CH:11][C:10]([OH:14])=[CH:9][C:8]=1[N:5]1[CH2:4][CH2:3][N:2]([CH3:1])[CH2:7][CH2:6]1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCN(CC1)C=1C=C(C=CC1)O
Step Two
Name
Quantity
1.1 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)O)N
Step Three
Name
Quantity
1.96 g
Type
reactant
Smiles
Cl.ClCCN(C)CCCl
Step Four
Name
Quantity
535 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)O)N1CCN(CC1)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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